Ames Mutagenicity: Direct Head-to-Head Comparison with Ronidazole at 30 µg/Plate
In a direct head-to-head Ames Salmonella typhimurium TA100 plate incorporation assay, 1-methyl-2-methylsulfonyl-4-nitroimidazole produced no increase over background mutant colonies at 30 µg per plate, whereas ronidazole (1-methyl-2-[(carbamoyloxy)methyl]-5-nitroimidazole) generated 2682 mutant colonies per plate at the identical dose [1].
| Evidence Dimension | Ames mutagenicity (revertant colonies per plate) |
|---|---|
| Target Compound Data | Indistinguishable from background (approximately 0–10 colonies) |
| Comparator Or Baseline | Ronidazole: 2682 colonies at 30 µg/plate |
| Quantified Difference | >1000-fold fewer mutant colonies |
| Conditions | Salmonella typhimurium TA100, plate incorporation, 30 µg/plate dose |
Why This Matters
This >1000-fold difference demonstrates a safety margin unattainable with ronidazole, directly informing compound selection for in vivo efficacy models where mutagenic liability must be eliminated.
- [1] Sudol, M. C. (1988). U.S. Patent No. 4,728,664. Uniquely non-mutagenic substituted nitroimidazole. Washington, DC: U.S. Patent and Trademark Office. View Source
